tBuXPhos Pd G1
Overview
Description
TBuXPhos Pd G1 is a white powder that acts as a catalyst for cross-coupling reactions of electron-deficient anilines with aryl chlorides . It is also a catalyst for rapid C-N bond-forming processes at low catalyst loading . It is used in C-N cross-coupling reactions, at or below room temperature .
Synthesis Analysis
The method for synthesizing this compound is functional-group tolerant, proceeds smoothly (30 to 50 °C), and provides rapid access to the target compounds in good to excellent isolated yields . When applied to the synthesis of a known NaV1.8 modulator, this method led to a significant improvement of the E-factor in comparison with classical organic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C37H55ClNPPd . The molecular weight of this compound is 686.69 g/mol .Chemical Reactions Analysis
This compound is a catalyst for C-C bond and C-N bond formation . It is used in Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 150-159 °C .Scientific Research Applications
Palladium-Catalyzed Reactions
tBuXPhos Pd G1, as a ligand in palladium-catalyzed reactions, plays a crucial role in various organic transformations. Studies have shown its effectiveness in C-N and C-O bond-forming processes, highlighting its utility in synthesis and functionalization of organic compounds. For example, tBuXPhos demonstrated similar reactivity to Me(4)tBuXPhos in palladium-catalyzed reactions, making it a valuable surrogate in these processes (Ueda et al., 2012). Another study emphasized its role in palladium-catalyzed 2,2,2-trifluoroethoxylation of activated aryl bromides and bromo-chalcones, underscoring its versatility in cross-coupling reactions (Rangarajan et al., 2015).
Catalyst Efficiency and Selectivity
This compound contributes significantly to the efficiency and selectivity of catalytic reactions. It has been used effectively as a supporting ligand in palladium-catalyzed coupling of aldoximes with bromo coupling partners. This specificity is pivotal for achieving desired products in organic synthesis, especially in complex molecular structures (Reeta et al., 2020).
Ligand Characterization and Degradation
Research has also focused on characterizing this compound and its degradation products. One study synthesized and characterized two stable degradants of the palladium tBuXPhos catalyst, providing insights into its stability and degradation pathways. This knowledge is essential for optimizing its use and understanding its behavior under various reaction conditions (Allgeier et al., 2012).
Ranking Ligand Efficacy
This compound has been included in studies ranking the efficacy of various ligands in promoting difficult carbon-carbon couplings. Such comparative studies are crucial for selecting the most effective ligand for specific reactions, thereby enhancing the overall efficiency and yield of the catalytic processes (Gioria et al., 2016).
Applications in Trideuteriomethoxylation
The catalyst system composed of tBuXPhos and Pd(OAc)2 has been utilized in the trideuteriomethoxylation of aryl and heteroaryl halides. This process represents a novel application in the field of isotopic labeling, which is significant in pharmaceutical research and molecular imaging (Dash et al., 2012).
Mechanism of Action
Target of Action
tBuXPhos Pd G1, also known as t-BuXPhos palladium (II) phenethylamine chloride, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, particularly in cross-coupling reactions of electron-deficient anilines with aryl chlorides .
Mode of Action
This compound interacts with its targets by facilitating the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds . This is achieved through a process known as the Buchwald-Hartwig Cross Coupling Reaction . The compound acts as a catalyst, lowering the activation energy required for the reaction and thus speeding up the reaction rate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cross-coupling reaction pathway . This pathway involves the formation of new C-C and C-N bonds, which are crucial in the synthesis of various organic compounds . The downstream effects include the production of a wide range of chemical compounds, including those used in pharmaceuticals and materials science .
Pharmacokinetics
In the context of its use in chemical reactions, it’s important to note that this compound is air, moisture, and thermally-stable , which can impact its availability and effectiveness in catalyzing reactions.
Result of Action
The molecular effect of this compound’s action is the formation of new C-C and C-N bonds . On a cellular level, this can lead to the creation of new organic compounds, depending on the reactants involved in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is air, moisture, and thermally-stable , which means it can maintain its catalytic activity under a wide range of conditions. It is also air-sensitive and should be stored under argon , indicating that exposure to certain environmental conditions could potentially affect its stability and efficacy.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
tBuXPhos Pd G1 is involved in several biochemical reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling
Molecular Mechanism
This compound acts as a catalyst, accelerating the rate of biochemical reactions without being consumed in the process . It facilitates the formation of C-C and C-N bonds, crucial for the synthesis of complex molecules
Properties
IUPAC Name |
chloropalladium(1+);ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45P.C8H10N.ClH.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;9-7-6-8-4-2-1-3-5-8;;/h13-21H,1-12H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITFHTZGVMIBGS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H55ClNPPd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142811-12-8 | |
Record name | Chloro(2-di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II), min. 98% [t-BuXPhos Palladacycle Gen. 1] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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